molecular formula C15H22N2O2 B2412414 4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1327174-99-1

4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No. B2412414
M. Wt: 262.353
InChI Key: UCUSVRHEERTRCI-RQZCQDPDSA-N
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Description

4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol, also known as CHIM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds The compound is utilized as a chemical scaffold in the synthesis of various heterocyclic compounds. It's significant as a building block for creating structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound allows for mild reaction conditions in generating diverse cynomethylene dyes from a range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. The ongoing research in this field indicates the potential for more innovative transformations involving this compound (Gomaa & Ali, 2020).

Epigenetic Modifications and DNA Repair The compound is associated with epigenetic processes, particularly DNA methylation and hydroxymethylation. DNA methylation is a significant epigenetic modification that impacts chromatin structure, transcriptional repression, and suppression of transposable elements. The related compound, 5-hydroxymethylcytosine, is a marker for various cancers and neurological disorders. Understanding the role of hydroxymethylation in DNA repair systems is crucial, and this compound's relationship with such epigenetic markers offers insights into the underlying mechanisms of disease progression and potential therapeutic interventions (Shukla, Sehgal, & Singh, 2015).

Environmental Epigenetics and Genome Flexibility Research on hydroxymethylcytosine, which is structurally related to the given compound, highlights the significant impact of environmental factors on DNA methylation patterns and, by extension, on genome flexibility. Understanding how such compounds interact with environmental factors can shed light on the mechanisms underlying environmentally induced alterations in DNA methylation patterns, potentially offering new perspectives for epigenetic therapy and chemoprevention of environmentally induced epigenetic toxicity (Efimova et al., 2020).

Metabolic Pathways and Pharmacologic Activity The compound's structural features, particularly its hydroxymethyl group, are relevant to metabolic pathways in drug molecules. The hydroxymethyl groups are involved in metabolic hydroxy functionalization, leading to the formation of primary, secondary, or tertiary alcohols, which can significantly influence the pharmacologic activity of drug molecules. Understanding the metabolic pathways and the structural requirements for these transformations can provide valuable insights into the design and development of new drug molecules (El-Haj & Ahmed, 2020).

properties

IUPAC Name

4-(cycloheptyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-15(19)14(12(10-18)8-16-11)9-17-13-6-4-2-3-5-7-13/h8-9,13,18-19H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUSVRHEERTRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NC2CCCCCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

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